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molecular formula C25H26N6O3 B1311805 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile CAS No. 263170-58-7

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile

Cat. No. B1311805
M. Wt: 458.5 g/mol
InChI Key: RITJETIJBGFZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06288082B1

Procedure details

The title compound was prepared by the procedure of Example 167 using 0.408 g of (3-chloropropoxy)-4-(1H-indazol-6-ylamino)-6-methoxyquinoline-3-carbonitrile, 1.4 ml of morpholine, 0.060 g of sodium iodide and 12 ml of ethylene glycol dimethyl ether to give 0.255 g (56%) of the desired product. MP 143-145° C.; HRMS: C25H26N6O3: m/z 458.2084; δ(mu)−1.7
Name
(3-chloropropoxy)-4-(1H-indazol-6-ylamino)-6-methoxyquinoline-3-carbonitrile
Quantity
0.408 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
ClCCCO[C:6]1[C:15]([C:16]#[N:17])=[C:14]([NH:18][C:19]2[CH:27]=[C:26]3[C:22]([CH:23]=[N:24][NH:25]3)=[CH:21][CH:20]=2)[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:28][CH3:29])[CH:12]=2)[N:7]=1.[NH:30]1[CH2:35][CH2:34][O:33][CH2:32][CH2:31]1.[I-].[Na+]>COCCOC>[NH:25]1[C:26]2[C:22](=[CH:21][CH:20]=[C:19]([NH:18][C:14]3[C:13]4[C:8](=[CH:9][C:10]([O:28][CH2:11][CH2:10][CH2:9][N:30]5[CH2:35][CH2:34][O:33][CH2:32][CH2:31]5)=[C:11]([O:28][CH3:29])[CH:12]=4)[N:7]=[CH:6][C:15]=3[C:16]#[N:17])[CH:27]=2)[CH:23]=[N:24]1 |f:2.3|

Inputs

Step One
Name
(3-chloropropoxy)-4-(1H-indazol-6-ylamino)-6-methoxyquinoline-3-carbonitrile
Quantity
0.408 g
Type
reactant
Smiles
ClCCCOC1=NC2=CC=C(C=C2C(=C1C#N)NC1=CC=C2C=NNC2=C1)OC
Name
Quantity
1.4 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.06 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1N=CC2=CC=C(C=C12)NC1=C(C=NC2=CC(=C(C=C12)OC)OCCCN1CCOCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.255 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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